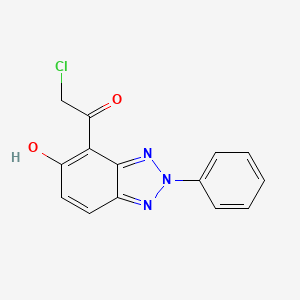
2-(7-Hexyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Hexyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a fluorenyl group attached to a dioxaborolane ring
Métodos De Preparación
The synthesis of 2-(7-Hexyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-hexyl-9H-fluorene with a boronic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(7-Hexyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it into fluorenyl alcohols.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(7-Hexyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-(7-Hexyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in various chemical transformations. The fluorenyl group provides structural stability and electronic properties that enhance its reactivity and functionality in different applications.
Comparación Con Compuestos Similares
Similar compounds to 2-(7-Hexyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
5,5’-Bis(7-hexyl-9H-fluoren-2-yl)-2,2’-bithiophene: This compound has similar structural features but includes a bithiophene moiety, which can affect its electronic properties.
2,2’-Bithiophene, 5-(7-hexyl-9H-fluoren-2-yl): Another related compound with a bithiophene group, offering different reactivity and applications. The uniqueness of this compound lies in its specific combination of the fluorenyl and dioxaborolane groups, which provide a balance of stability and reactivity suitable for various scientific and industrial applications.
Propiedades
Número CAS |
922706-37-4 |
|---|---|
Fórmula molecular |
C25H33BO2 |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
2-(7-hexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C25H33BO2/c1-6-7-8-9-10-18-11-13-22-19(15-18)16-20-17-21(12-14-23(20)22)26-27-24(2,3)25(4,5)28-26/h11-15,17H,6-10,16H2,1-5H3 |
Clave InChI |
CQWDNCFRKLAACQ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)







![6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B14186554.png)

![N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide](/img/structure/B14186560.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepine](/img/structure/B14186570.png)
![2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B14186572.png)

